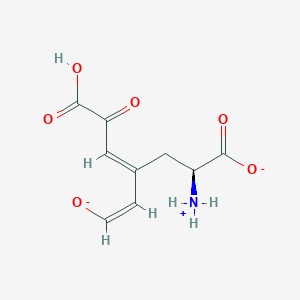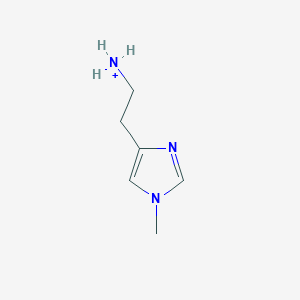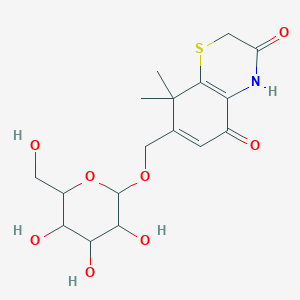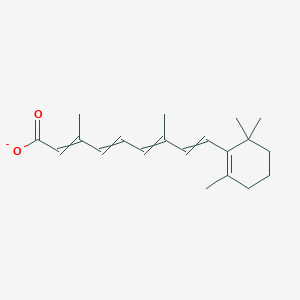
4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) is a dicarboxylic acid dianion arising from deprotonation of both carboxy groups of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal; major species at pH 7.3. It is a conjugate base of a 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal.
Applications De Recherche Scientifique
Enzymatic Processes and Metabolic Pathways
Metabolic Pathway Insights in Bacteria :Research has identified 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) as a crucial intermediate in various bacterial metabolic pathways. For instance, Bordetella sp. strain 10d metabolizes 4-amino-3-hydroxybenzoic acid through a pathway involving 2-hydroxymuconic 6-semialdehyde. The study highlights the enzymatic transformation of this compound into other intermediates, demonstrating the complex metabolic routes in bacteria and the significance of 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) in these processes (Orii et al., 2004) (Takenaka et al., 2009).
Protocatechuate Meta-degradation Pathway :In another instance, genes related to the protocatechuate meta-degradation pathway, which involves 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-), were cloned and characterized from Pseudomonas ochraceae NGJ1. The study provided insights into the genetic and enzymatic machinery behind the metabolic degradation pathways in microorganisms, shedding light on the role of 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) in these processes (Maruyama et al., 2004).
Application in Organic Synthesis and Polymer Production
Production of Valuable Intermediates :Studies have explored the production of 2-hydroxymuconic semialdehyde, a chemically related compound to 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-), from phenol degradation by Pseudomonas stutzeri N2. This highlights the potential of bacteria in producing valuable intermediates for organic synthesis, indicating the broader applicability of such biochemical pathways (Bai et al., 2021) (Bai et al., 2021).
Environmental Biotechnology
Degradation of Environmental Pollutants :Research into Sphingobium phenoxybenzoativorans SC_3 shows the organism's capacity to degrade environmental pollutants like diphenyl ether via a pathway involving 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-). This opens up pathways for bioremediation and environmental cleanup using microbial processes (Cai et al., 2017).
Bioplastic Production from Waste :Innovative studies have shown the conversion of waste materials like PET into valuable compounds such as 2-pyrone-4,6-dicarboxylic acid, a precursor for bioplastics. This process involves the transformation of intermediates, including compounds structurally similar to 4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-), showcasing its relevance in sustainable material production (Kang et al., 2020).
Propriétés
Nom du produit |
4-Carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) |
|---|---|
Formule moléculaire |
C7H4O6-2 |
Poids moléculaire |
184.1 g/mol |
Nom IUPAC |
2-hydroxy-2H-pyran-4,6-dicarboxylate |
InChI |
InChI=1S/C7H6O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2,5,8H,(H,9,10)(H,11,12)/p-2 |
Clé InChI |
MLOJGZHQNWCBAC-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C=C(OC1O)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



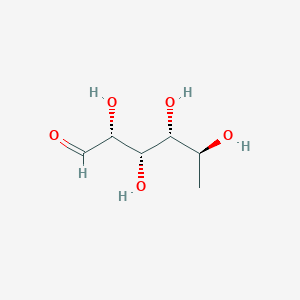
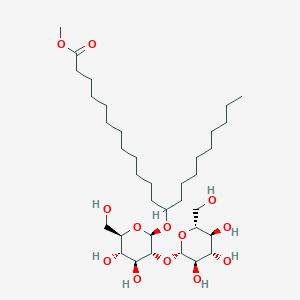
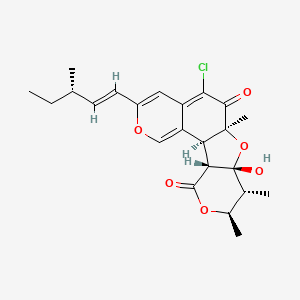

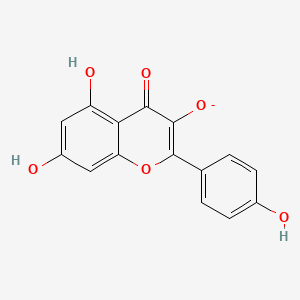

![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)
